Sulfathiazole

Environmental toxicology Aquatic ecotoxicology Sulfonamide antibiotics

Sulfathiazole (STZ) is a short-acting sulfonamide antibiotic distinguished by its five characterized anhydrous polymorphs (Forms I–V) and over 100 solvates—making it the gold-standard model compound for pharmaceutical solid-state research and polymorph purity method validation. With a pKa of 7.1–7.2, rapid oral absorption (t1/2 abs 0.8 h in swine), and a short half-life of ~1.4 h, STZ is the optimal reference standard for HPLC-MS/MS residue analysis in food-producing animals. Its intermediate aquatic toxicity (4-week LC50 1.6 µM in Hyalella azteca) positions it as an ideal comparator for environmental risk assessment. USP monograph assay range: 99.0–100.5% (dried basis). Choose STZ over generic sulfonamides when polymorphic consistency and validated analytical performance are non-negotiable.

Molecular Formula C9H9N3O2S2
Molecular Weight 255.3 g/mol
CAS No. 72-14-0
Cat. No. B1682510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfathiazole
CAS72-14-0
Synonyms4-amino-N-2-thiazolyl Benzenesulfonamide
Alphadol
Benzenesulfonamide, 4 amino N 2 thiazolyl
Benzenesulfonamide, 4-amino-N-2-thiazolyl
N(1)-2-thiazolylsulfanilamide
norsulfazole
sulfathiazole
Sulfathiazole Sodium
sulfathiazole, monosodium salt
Molecular FormulaC9H9N3O2S2
Molecular Weight255.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2
InChIInChI=1S/C9H9N3O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,10H2,(H,11,12)
InChIKeyJNMRHUJNCSQMMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 350 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder.
SolubilityInsoluble (<1 mg/ml at 70 °F) (NTP, 1992)
Amorphous powder. Practically insol in water /Polymer with formaldehyde/
Soly at 26 °C (mg/100 mL): water 60 (pH 6.03);  alcohol 525. Sol in acetone, dil mineral acids, KOH and NaOH solns, ammonia water. Sparingly soluble in ethanol. Practically insoluble in chloroform, ether.
Slightly soluble in dimethyl sulfoxide.
In water, 373 mg/L at 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sulfathiazole (CAS 72-14-0) Procurement and Differentiation Guide


Sulfathiazole (STZ, CAS 72-14-0) is an organosulfur compound and a short-acting sulfonamide antibiotic that inhibits bacterial dihydropteroate synthase (DHPS) in the folate biosynthesis pathway [1]. It exhibits bacteriostatic activity against a range of Gram-positive and Gram-negative pathogens, with a reported pKa of 7.1-7.2 and limited aqueous solubility (<0.1 g/100 mL at 21°C) [2]. The compound is notable for its high oral absorption (73% in swine, >90% reported in humans) and a short biological half-life of approximately 1.4-4 hours [3]. Sulfathiazole is highly polymorphic, with five known anhydrous forms (I-V) and over 100 solvates, making it a critical model compound for pharmaceutical polymorphism and solid-state chemistry research [4][5]. While largely withdrawn from human systemic use due to toxicity concerns, it remains an essential compound for analytical reference standards, veterinary applications, and as a comparative tool in antibiotic research [6].

Sulfathiazole: Why Generic Substitution Among Sulfonamides Is Scientifically Unsound


Sulfonamide antibiotics, while sharing a core sulfanilamide pharmacophore, cannot be treated as interchangeable commodities due to marked differences in their physicochemical, pharmacokinetic, and toxicity profiles. Sulfathiazole (STZ) possesses a thiazole heterocycle at the N1 position, which confers distinct electronic, steric, and solubility properties compared to analogs like sulfamethoxazole (isoxazole ring) or sulfadiazine (pyrimidine ring) . These structural variations translate into quantifiable differences in oral bioavailability (46.6% for sulfamoxole vs. 52.6% for STZ in dwarf goats), elimination half-life (0.8 h for STZ vs. 3.36 h for sulfamethoxydiazine), and environmental toxicity (4-week LC50 of 1.6 µM for STZ vs. 3.9 µM for sulfamerazine in Hyalella azteca) [1][2][3]. Furthermore, Sulfathiazole exhibits a unique and extensive polymorphism profile (five known anhydrous forms) that directly impacts its formulation behavior and bioavailability, a challenge not uniformly shared across all sulfonamide analogs [4]. Consequently, for applications ranging from analytical standard qualification to veterinary formulation development or environmental fate studies, the selection of Sulfathiazole over its close structural relatives must be guided by these specific, empirically validated performance differences.

Sulfathiazole: Quantitative Differentiation Evidence Against Key Sulfonamide Analogs


Comparative Aquatic Toxicity: Sulfathiazole vs. Sulfamerazine and Sulfaguanidine in Freshwater Amphipod Model

Sulfathiazole demonstrates intermediate acute aquatic toxicity among sulfonamide analogs in the freshwater amphipod Hyalella azteca. In a 4-week chronic water-only exposure study, the lethal concentration for 50% mortality (LC50) was 1.6 µM for Sulfathiazole, compared to 0.90 µM for the more toxic sulfaguanidine and 3.9 µM for the less toxic sulfamerazine. Growth was also affected by Sulfathiazole with an EC50 of 13 µM, while sulfaguanidine and sulfamerazine caused negligible growth effects [1]. This differential toxicity profile is critical for selecting the appropriate sulfonamide for environmental fate studies or for assessing the relative environmental risk of these compounds.

Environmental toxicology Aquatic ecotoxicology Sulfonamide antibiotics

Comparative Pharmacokinetics: Oral Bioavailability of Sulfathiazole vs. Sulfamethoxydiazine and Sulfamoxole in Ruminants

In dwarf goats, Sulfathiazole exhibits an intermediate oral bioavailability of 52.6% ± 7.2% following intraruminal administration at 100 mg/kg, which is significantly lower than sulfamethoxydiazine (86.0% ± 11.8%) but higher than sulfamoxole (46.6% ± 4.3%). Its elimination half-life (t1/2beta) after intravenous injection is notably short at 0.80 ± 0.10 hours, compared to 2.35 ± 0.38 hours for sulfamoxole and 3.36 ± 1.25 hours for sulfamethoxydiazine [1]. This data confirms that Sulfathiazole is a short-acting sulfonamide with rapid elimination, making it unsuitable for applications requiring sustained plasma concentrations.

Pharmacokinetics Veterinary pharmacology Oral bioavailability

Comparative Pharmacokinetics: Oral Absorption and Half-Life of Sulfathiazole vs. Sulfadiazine and Sulfamethizole

Sulfathiazole's short-acting pharmacokinetic profile is distinguished by its rapid absorption and short half-life relative to other sulfonamides. In swine, Sulfathiazole (in solution) is absorbed rapidly with an absorption half-life of 0.8 hours and has a biological half-life of 1.4 hours, with 73% oral bioavailability [1][2]. In contrast, sulfadiazine and sulfapyridine are absorbed at a slower rate, with peak blood concentrations occurring within 3-7 hours . This rapid absorption and elimination profile, driven by the thiazole ring's enhanced intestinal permeability, makes Sulfathiazole a prototypical short-acting sulfonamide suitable for acute infection models requiring quick clearance .

Pharmacokinetics Absorption Half-life

Comparative Polymorphism: Sulfathiazole as a Model Compound with Five Known Anhydrous Forms

Sulfathiazole is a paradigmatic compound in the study of pharmaceutical polymorphism due to its five known anhydrous crystalline forms (I, II, III, IV, V) and over 100 solvates, a degree of solid-form diversity that exceeds that of most other sulfonamide antibiotics [1][2]. In contrast, sulfamethoxazole and sulfadiazine exhibit fewer well-characterized polymorphs and do not display the same level of concomitant crystallization. The stability order of Sulfathiazole polymorphs is temperature-dependent: at 10-50°C, the stability order is I < V ≪ IV < II < III, while above 100°C it shifts to II < III ≪ I < V < IV [3]. This extensive polymorphic landscape makes Sulfathiazole uniquely valuable as a model compound for studying crystallization kinetics, polymorph control via self-assembled monolayers, and the impact of solid form on dissolution and bioavailability .

Polymorphism Solid-state chemistry Crystallization

Comparative Regulatory Status: FDA Withdrawal of Systemic Use for Sulfathiazole vs. Continued Approval of Other Sulfonamides

Sulfathiazole's regulatory status distinguishes it from other sulfonamide antibiotics still approved for systemic human use. The FDA first approved Sulfathiazole in 1945 but subsequently withdrew its approval for systemic human use due to toxicity concerns, specifically a higher incidence of adverse reactions and the availability of less toxic alternatives such as sulfamethoxazole and sulfisoxazole [1][2]. Today, Sulfathiazole is FDA-approved only for vaginal cream formulations in humans, while its primary applications have shifted to veterinary medicine (mastitis formulations, coccidiostats) and as an analytical reference standard [3][4]. In contrast, sulfamethoxazole remains a widely prescribed human antibiotic, often co-formulated with trimethoprim. This regulatory divergence is a critical differentiator for procurement decisions, as Sulfathiazole's restricted human use status defines its primary markets and quality requirements.

Regulatory science Drug safety Veterinary medicine

Comparative Disinfection Byproduct Toxicity: Sulfathiazole vs. Sulfisoxazole and Sulfapyridine

The chlorination of sulfonamide antibiotics in water treatment generates disinfection byproducts (DBPs) with varying toxicity. In a study examining the effects of chlorination solutions on the growth of Streptococcus salivarius K12 (a human commensal bacterium), Sulfathiazole (STZ) chlorination solutions exhibited severe toxicity, inhibiting bacterial growth completely after 30 minutes of chlorination, similar to sulfamethazine (SMT) and sulfadiazine (SDZ). In contrast, sulfisoxazole (SIZ) inhibited growth by only 50%, and sulfapyridine (SPD) by only 20% [1]. This quantitative difference highlights that Sulfathiazole forms more toxic DBPs under typical water disinfection conditions than some other sulfonamides, a critical consideration for environmental monitoring and water safety studies.

Disinfection byproducts Water treatment Toxicity

Sulfathiazole: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Pharmaceutical Polymorphism and Crystallization Research

Sulfathiazole is an ideal model compound for studying drug polymorphism due to its five well-characterized anhydrous forms and over 100 solvates, significantly exceeding the polymorphic diversity of most other sulfonamides [1]. Its temperature-dependent stability order (I < V ≪ IV < II < III at 10-50°C) and propensity for concomitant crystallization make it the preferred reference material for developing and validating methods to control and characterize polymorphic purity in pharmaceutical manufacturing [2]. This scenario is directly supported by the polymorphism evidence in Section 3.

Environmental Toxicology and Ecotoxicology Studies

Sulfathiazole's intermediate aquatic toxicity (4-week LC50 of 1.6 µM in Hyalella azteca) positions it as a valuable comparator compound in environmental risk assessment studies. It serves as a positive control that is more toxic than sulfamerazine (LC50 3.9 µM) but less toxic than sulfaguanidine (LC50 0.90 µM), allowing researchers to establish dose-response curves and compare the relative environmental impact of different sulfonamide antibiotics [1]. This scenario is directly supported by the aquatic toxicity evidence in Section 3.

Veterinary Pharmacokinetics and Formulation Development

Sulfathiazole's short-acting pharmacokinetic profile—characterized by rapid absorption (t1/2 abs 0.8 h in swine), a short biological half-life (1.4 h), and moderate oral bioavailability (52.6-73%)—makes it the appropriate reference standard for developing and validating analytical methods for sulfonamide residue analysis in food-producing animals [1][2]. Its distinct pharmacokinetic parameters, compared to longer-acting sulfonamides like sulfamethoxydiazine, are essential for calibrating HPLC-MS methods and for pharmacokinetic modeling in veterinary species [3]. This scenario is directly supported by the pharmacokinetic evidence in Section 3.

Analytical Reference Standard for Quality Control and Method Validation

Given its USP monograph specifications (assay 99.0-100.5% on dried basis) and well-defined impurity profile, Sulfathiazole serves as a primary reference standard for pharmaceutical quality control, method development, and validation of HPLC and LC-MS/MS methods for sulfonamide detection [1][2]. Its specific retention time (tR 7.8) and pKa (7.1) facilitate its use in multi-residue analytical methods for food and environmental samples [3]. This scenario is supported by the analytical and regulatory evidence presented throughout the guide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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